4-CHLORO-N-(2-ETHOXY-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE
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Overview
Description
4-Chloro-N-(2-ethoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is known for its potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-ethoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-ethoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-N-(2-ethoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide has been extensively studied for its potential use in scientific research. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-ethoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide involves the inhibition of specific molecular targets. One well-studied target is the HER2 receptor, which is overexpressed in some breast cancer cells. By inhibiting this receptor, the compound can slow or stop the growth of cancer cells. Additionally, it has been shown to inhibit other tyrosine kinases, making it a potential candidate for the treatment of various types of cancer.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)benzamide:
Indole Derivatives: Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities.
Uniqueness
4-Chloro-N-(2-ethoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide is unique due to its specific molecular structure, which allows it to selectively inhibit the HER2 receptor. This specificity reduces the risk of side effects compared to other HER2 inhibitors, although its relatively low potency may require higher doses to achieve the desired effect.
Properties
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-29-20-10-9-18(30(27,28)24-14-15-4-3-11-23-13-15)12-19(20)25-21(26)16-5-7-17(22)8-6-16/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQKFSVBQGPBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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